molecular formula C18H18N2O3 B1392729 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid CAS No. 1242871-80-2

4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid

Cat. No.: B1392729
CAS No.: 1242871-80-2
M. Wt: 310.3 g/mol
InChI Key: ZIOBJRWZOQGYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid is a chemical compound with a complex structure that includes a benzoic acid moiety and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid typically involves the reaction of benzylamine with an appropriate benzoic acid derivative under controlled conditions. The reaction may proceed through the formation of an intermediate imidazolidinone ring, followed by further functionalization to yield the final product. Common reagents used in this synthesis include benzylamine, benzoic acid derivatives, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid
  • 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
  • Benzimidazole derivatives

Uniqueness

4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-[(3-benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(22)16-8-6-15(7-9-16)13-20-11-10-19(18(20)23)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOBJRWZOQGYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid
Reactant of Route 4
4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid
Reactant of Route 5
4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid
Reactant of Route 6
4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.